molecular formula C19H12FN3O B2462289 N-(3-fluorophenyl)phenazine-1-carboxamide CAS No. 324580-04-3

N-(3-fluorophenyl)phenazine-1-carboxamide

Cat. No.: B2462289
CAS No.: 324580-04-3
M. Wt: 317.323
InChI Key: YVROTXDWVVYZHS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)phenazine-1-carboxamide: is a phenazine derivative known for its strong antagonistic properties against fungal phytopathogens. This compound has a molecular formula of C19H12FN3O and a molecular weight of 317.3165 .

Mechanism of Action

Target of Action

N-(3-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves. The compound has been used in research to isolate and identify novel bacterial strains, with the aim of using these strains to produce PCN as a lead molecule .

Mode of Action

PCN interacts with its targets by inhibiting their growth. The compound has been found to cause complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment . This suggests that PCN disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

PCN affects several biochemical pathways in its target organisms. Transcriptomic and metabolomic analyses have revealed that the compound affects fatty acid metabolic processes, fatty acid oxidation, and lipid oxidation . It also impacts the function of ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . These changes disrupt the normal functioning of the cell, leading to cell death .

Result of Action

The result of PCN’s action is the inhibition of growth and eventual death of fungal phytopathogens . This is achieved through the disruption of cellular structures and functions, including the cell wall and membrane, cellular nutrition, and antioxidant systems . The compound also alters the intracellular pH, further contributing to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)phenazine-1-carboxamide typically involves the condensation of 3-fluoroaniline with phenazine-1-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)phenazine-1-carboxamide is used as a precursor in the synthesis of other phenazine derivatives.

Biology: This compound has been studied for its antimicrobial properties, particularly against fungal pathogens. It is also used in the study of bacterial physiology and iron acquisition.

Medicine: Research has shown that phenazine derivatives, including this compound, exhibit cytotoxicity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.

Industry: In agriculture, this compound is used to suppress fungal root pathogens, highlighting its potential as a biocontrol agent.

Comparison with Similar Compounds

    Phenazine-1-carboxylic acid: Known for its antimicrobial properties.

    Phenazine-1-carboxamide: Similar structure but lacks the fluorine substituent.

    Phenoxazine-based compounds: Used as fluorescence chemosensors.

Uniqueness: N-(3-fluorophenyl)phenazine-1-carboxamide is unique due to the presence of the fluorine substituent, which enhances its electron-withdrawing properties and increases its cytotoxicity against cancer cells. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVROTXDWVVYZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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